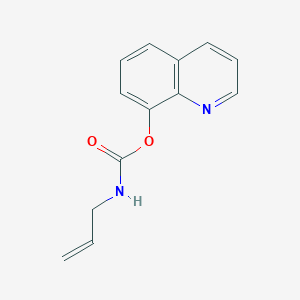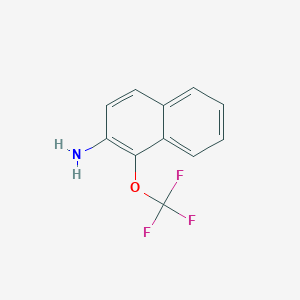
5-(sec-Butoxy)-3,4-dichloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-Butoxy)-3,4-dichloropyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. The presence of the sec-butoxy group and two chlorine atoms at positions 3 and 4 makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3,4-dichloropyridazine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,4-dichloropyridazine with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(sec-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form less oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(sec-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific functionalities, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(sec-Butoxy)-3,4-dichloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloropyridazine: Lacks the sec-butoxy group, making it less hydrophobic and potentially less bioactive.
5-(sec-Butoxy)-2,3-dichloropyridazine: Similar structure but different chlorine atom positions, leading to different reactivity and properties.
5-(sec-Butoxy)-3,4-dichloropyrimidine: Contains a pyrimidine ring instead of pyridazine, resulting in different chemical behavior.
Uniqueness
5-(sec-Butoxy)-3,4-dichloropyridazine is unique due to the specific positioning of the sec-butoxy group and chlorine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1346698-02-9 |
|---|---|
Molekularformel |
C8H10Cl2N2O |
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
5-butan-2-yloxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-3-5(2)13-6-4-11-12-8(10)7(6)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GAPYMMFBNJRFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CN=NC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)
